molecular formula C18H21FN4 B5982437 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5982437
M. Wt: 312.4 g/mol
InChI Key: XCHQODXMQRPXFW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound ID: D463-0061) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₈H₂₁FN₄ and a molecular weight of 312.39 g/mol . Key physicochemical properties include a logP of 3.93, logD of 2.92, and a polar surface area of 31.17 Ų, indicating moderate lipophilicity and solubility . The compound features a 4-fluorophenyl group at position 3, methyl groups at positions 2 and 5, and a 2-methylpropyl (isobutyl) amine substituent at position 5. Its stereochemistry is achiral, simplifying synthetic and pharmacokinetic profiles .

The 4-fluorophenyl moiety at position 3 is critical for activity, while substituents at positions 5 and 7 modulate potency, selectivity, and metabolic stability .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHQODXMQRPXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Key Observations:

Position 3 Substituents : The 4-fluorophenyl group is conserved across active analogs, with halogenation enhancing target binding and reducing off-target effects .

Position 7 Amine Modifications :

  • Pyridinylmethyl groups (e.g., Compounds 32, 47) enhance solubility and binding interactions but may increase hERG liability .
  • Alkyl chains (e.g., 2-methylpropyl in D463-0061) balance lipophilicity and metabolic stability, avoiding hERG risks associated with aromatic amines .

Anti-Mycobacterial Activity:

  • D463-0061 : Exhibits moderate in vitro M.tb growth inhibition (MIC ~0.12 μM) with a selectivity index >100 .
  • Compound 32 : Superior potency (MIC ≤0.03 μM) but higher cytotoxicity (CC₅₀ = 5 μM) .
  • Trifluoromethyl Analogs : Potent inhibitors (MIC ≤0.05 μM) but prone to rapid clearance in human liver microsomes (t₁/₂ <30 min) .

Metabolic Stability and Toxicity:

  • D463-0061 shows >60% stability in mouse and human liver microsomes, outperforming pyridinylmethyl derivatives (e.g., Compound 47: 45% stability) .
  • hERG Inhibition : Pyridinylmethyl derivatives (e.g., Compound 32) exhibit IC₅₀ values <10 μM, whereas D463-0061 has IC₅₀ >30 μM, indicating a safer cardiac profile .

Biological Activity

3-(4-fluorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer properties and enzyme inhibition. The unique structural features of this compound, including a fluorinated phenyl group and branched alkyl substituents, suggest potential therapeutic applications.

  • Molecular Formula : C18_{18}H21_{21}FN4_{4}
  • CAS Number : 1031654-08-6
  • Molecular Weight : 314.39 g/mol

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of hydrazines with carbonyl compounds or acetylenic ketones. For this compound, optimized reaction conditions enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (nM)
Compound AMCF-745
Compound BHCT-1166
Compound CHepG-248

These results indicate that similar compounds can effectively inhibit cell growth and may serve as leads for further drug development targeting cancer.

Enzymatic Inhibition

The compound is also investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 is a promising strategy for cancer treatment as it selectively targets tumor cells.

CompoundCDK2 Inhibition IC50_{50} (μM)
This compoundTBD
Sorafenib0.184

Preliminary findings suggest that the compound could exhibit potent dual activity against both cancer cell lines and CDK2.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets. Molecular docking studies indicate that the compound can effectively bind to the active site of CDK2, suggesting a competitive inhibition mechanism.

Case Studies

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells. For example:

  • Study on MCF-7 Cells : Treatment with a related pyrazolo compound resulted in significant apoptosis induction as evidenced by increased caspase activity.
  • HCT-116 Cell Line Study : The compound's effect on cell cycle progression was evaluated, showing alterations consistent with CDK inhibition.

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